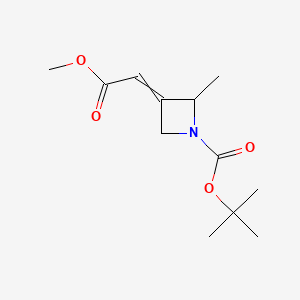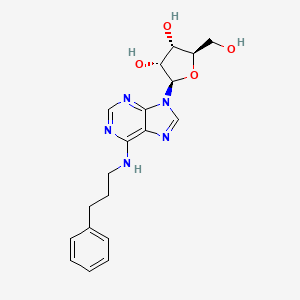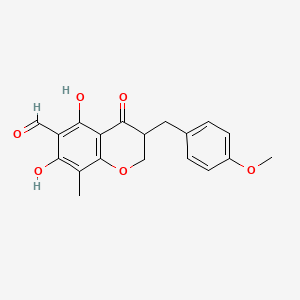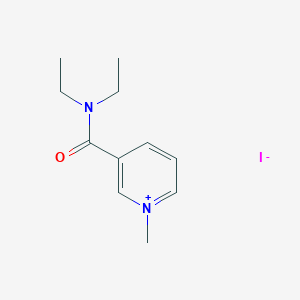![molecular formula C13H29NO4Si B14081410 4-[3-(Triethoxysilyl)propyl]morpholine CAS No. 67601-83-6](/img/structure/B14081410.png)
4-[3-(Triethoxysilyl)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Triethoxysilyl)propyl]morpholine: is a chemical compound with the molecular formula C13H29NO4Si and a molecular weight of 291.46 g/mol . It is a morpholine derivative where the morpholine ring is substituted with a triethoxysilylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propyl]morpholine typically involves the reaction of morpholine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-(Triethoxysilyl)propyl]morpholine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-[3-(Triethoxysilyl)propyl]morpholine is used as a coupling agent in the synthesis of hybrid materials, where it facilitates the bonding between organic and inorganic components. It is also employed in the modification of surfaces to introduce functional groups that enhance adhesion and compatibility .
Biology: In biological research, this compound is used to modify biomolecules and surfaces for improved biocompatibility and functionality. It is often utilized in the development of biosensors and diagnostic devices .
Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form stable bonds with various substrates makes it valuable in creating biocompatible coatings and scaffolds .
Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the adhesion of materials to different surfaces makes it a valuable additive in various formulations .
Mécanisme D'action
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]morpholine involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide strong adhesion and compatibility with various surfaces. The morpholine ring can also participate in chemical reactions, allowing for further functionalization and modification .
Comparaison Avec Des Composés Similaires
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison: 4-[3-(Triethoxysilyl)propyl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. For example, 3-(Triethoxysilyl)propylamine lacks the morpholine ring and thus has different reactivity and applications. Similarly, 3-(Triethoxysilyl)propyl isocyanate and 3-(Triethoxysilyl)propyl methacrylate have distinct functional groups that confer different properties and uses .
Propriétés
Numéro CAS |
67601-83-6 |
|---|---|
Formule moléculaire |
C13H29NO4Si |
Poids moléculaire |
291.46 g/mol |
Nom IUPAC |
triethoxy(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO4Si/c1-4-16-19(17-5-2,18-6-3)13-7-8-14-9-11-15-12-10-14/h4-13H2,1-3H3 |
Clé InChI |
XHSMJSNXQUKFBB-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN1CCOCC1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


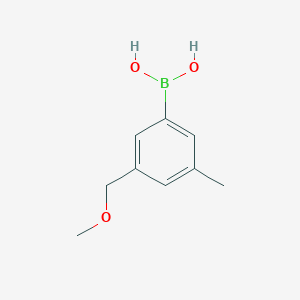
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
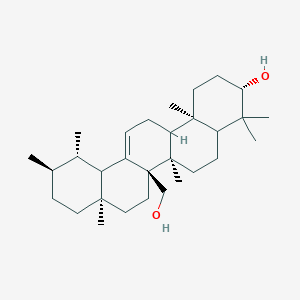


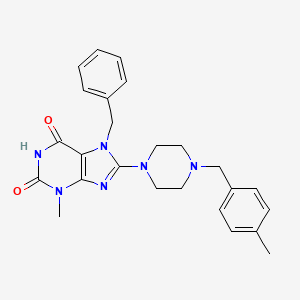
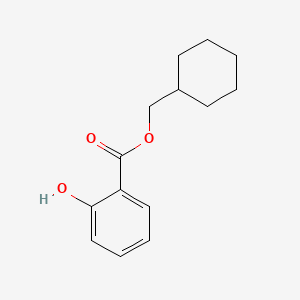
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
